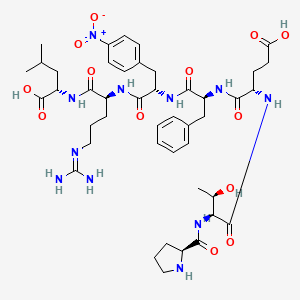

H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH

描述

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H63N11O13/c1-24(2)21-34(43(65)66)53-38(60)30(12-8-20-48-44(45)46)49-40(62)33(23-27-13-15-28(16-14-27)55(67)68)52-41(63)32(22-26-9-5-4-6-10-26)51-39(61)31(17-18-35(57)58)50-42(64)36(25(3)56)54-37(59)29-11-7-19-47-29/h4-6,9-10,13-16,24-25,29-34,36,47,56H,7-8,11-12,17-23H2,1-3H3,(H,49,62)(H,50,64)(H,51,61)(H,52,63)(H,53,60)(H,54,59)(H,57,58)(H,65,66)(H4,45,46,48)/t25-,29+,30+,31+,32+,33+,34+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIZVORKJVKXKL-RLEGQPMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H63N11O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90331-82-1 | |

| Record name | Prolyl-threonyl-glutamyl-phenylalanyl-4-nitrophenylalanyl-arginyl-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090331821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Core Mechanism of H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for the synthetic peptide, H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH. Primarily designed for researchers, scientists, and professionals in drug development, this document outlines the peptide's function as a chromogenic substrate for specific proteases, details experimental protocols for its use, and presents relevant quantitative data.

Core Mechanism of Action: A Substrate for Aspartic Proteases

The octapeptide this compound serves as a specific substrate for the aspartic proteases, primarily cathepsin D and pepsin .[1][2] Its fundamental mechanism of action lies in its targeted cleavage by these enzymes. The peptide sequence is recognized by the active site of these proteases, leading to the hydrolysis of a specific peptide bond.

The key to its utility in research is the incorporation of a p-nitrophenylalanine (p-nitro-Phe) residue. When the peptide bond adjacent to this residue is cleaved by the enzyme, p-nitrophenylalanine or a fragment containing it is released. This release leads to a detectable change in absorbance, allowing for the quantification of enzymatic activity. While some sources also mention fluorogenic detection with similar substrates, the primary utility of a p-nitro-Phe containing peptide is typically for chromogenic assays.

Quantitative Data

The following table summarizes the available kinetic parameters for substrates similar to this compound with cathepsin D and pepsin. It is important to note that the exact kinetic values for this specific octapeptide were not found in the available literature, but the data for closely related fluorogenic substrates provides a strong indication of its efficacy.

| Enzyme | Substrate | Kinetic Parameter (kcat/Km) | Reference |

| Cathepsin D | Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO2)-Tyr-Leu-Leu | 1.3 µM⁻¹ s⁻¹ | [Yonezawa et al., 1999][3] |

| Pepsin | Various A-Phe(NO2)-Tyr-Leu-Leu peptides | kcat/Km values are generally 4-20 times greater than for cathepsin D with the same substrates. | [Yonezawa et al., 1999][3] |

Experimental Protocols

While a specific, standardized protocol for this compound was not detailed in a single source, the following methodologies are based on established assays for cathepsin D and pepsin using similar chromogenic and fluorogenic substrates.

General Assay Principle

The assay quantifies the enzymatic activity of cathepsin D or pepsin by measuring the rate of cleavage of the substrate. This is typically performed by monitoring the increase in absorbance (for a chromogenic assay) or fluorescence (if applicable) over time.

Chromogenic Assay for Pepsin Activity (Inferred Protocol)

This protocol is inferred from standard pepsin assays and the properties of p-nitrophenylalanine-containing substrates.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M sodium citrate buffer, pH 2.0. The acidic pH is crucial for pepsin activity.

-

Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or water) to a concentration of 1-10 mM.

-

Pepsin Solution: Prepare a stock solution of purified pepsin in a cold, dilute acid (e.g., 10 mM HCl) to maintain stability. Further dilute to the desired working concentration in the assay buffer just before use.

-

-

Assay Procedure:

-

Pipette the required volume of assay buffer into the wells of a microplate.

-

Add the pepsin solution to the wells.

-

To initiate the reaction, add the substrate solution to each well.

-

Immediately measure the absorbance at a wavelength between 300 nm and 400 nm. The exact wavelength for monitoring the cleavage product of p-nitro-Phe should be determined empirically, but is often in this range.

-

Monitor the change in absorbance over time at a constant temperature (typically 37°C).

-

-

Data Analysis:

-

The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

-

Enzyme activity can be calculated using the Beer-Lambert law, provided the extinction coefficient of the released chromophore is known.

-

Fluorometric Assay for Cathepsin D Activity (Based on Similar Substrates)

This protocol is based on commercially available cathepsin D assay kits that utilize fluorogenic substrates.

-

Reagent Preparation:

-

Lysis Buffer: A buffer to prepare cell or tissue lysates containing cathepsin D.

-

Assay Buffer: Typically a sodium acetate buffer with a pH between 3.5 and 5.5, optimal for cathepsin D activity.

-

Substrate Stock Solution: Dissolve this compound in DMSO.

-

Cathepsin D: Purified enzyme or cell/tissue lysate.

-

-

Assay Procedure:

-

Add the sample (purified enzyme or lysate) to the wells of a black microplate.

-

Prepare a reaction mix containing the assay buffer and substrate.

-

Add the reaction mix to the wells to start the reaction.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of approximately 328 nm and an emission wavelength of around 460 nm.

-

-

Data Analysis:

-

The relative enzyme activity is determined by the rate of increase in fluorescence.

-

Visualizations of Mechanisms and Pathways

The following diagrams illustrate the core mechanism of the substrate and the general signaling pathways of the target enzymes.

References

The Chromogenic Peptide Substrate: H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH is a synthetic, water-soluble heptapeptide that serves as a chromogenic substrate for the aspartic proteases, cathepsin D and pepsin.[1] Its design incorporates a p-nitrophenylalanine (p-nitro-Phe) residue, which, upon enzymatic cleavage, leads to a detectable change in absorbance, enabling the quantitative measurement of enzyme activity. This technical guide provides a comprehensive overview of this peptide substrate, including its biochemical properties, detailed experimental protocols for its use, and relevant signaling pathway diagrams to contextualize its application in research and drug development.

Biochemical Profile

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Full Name | H-Prolyl-Threonyl-Glutamyl-Phenylalanyl-p-nitrophenylalanyl-Arginyl-Leucine-OH |

| Molecular Formula | C44H63N11O13 |

| Molecular Weight | 954.05 g/mol |

| CAS Number | 90331-82-1 |

| Appearance | White to off-white powder |

| Solubility | Water |

Enzymatic Specificity and Kinetics

This compound is primarily designed as a substrate for cathepsin D and pepsin. The cleavage of the peptide bond adjacent to the p-nitrophenylalanine residue by these enzymes results in the release of a fragment containing p-nitroaniline, which can be monitored spectrophotometrically.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| Cathepsin D | Pro-Thr-Glu-Phe-Phe(NO₂)-Arg-Leu | - | - | 0.25[2] |

| Cathepsin D | MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂ | - | - | 15.6[3] |

| Cathepsin D | Phe-Ala-Ala-Phe(NO₂)-Phe-Val-Leu-OM4P | 7.1 | 2.9 | 0.408 |

| Pepsin | Abz-Lys-Pro-Ile-Glu-Phe-Phe-Arg-Leu-Eddnp | 0.68 | 6.3 | 9.26 |

Note: Data for substrates other than the topic peptide are provided for comparative purposes. The efficiency of cleavage can be influenced by the specific amino acid sequence and the nature of the reporting group.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in enzymatic assays.

General Assay Principle

The assay is based on the spectrophotometric detection of the cleavage product containing the p-nitrophenylalanine residue. Upon hydrolysis of the peptide bond by cathepsin D or pepsin, the resulting p-nitroaniline fragment exhibits a distinct absorbance maximum, typically around 405 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.

Reagent Preparation

-

Assay Buffer:

-

For Cathepsin D: 100 mM sodium acetate, pH 3.5. The optimal pH for cathepsin D activity is acidic.

-

For Pepsin: 100 mM sodium citrate, pH 2.0. Pepsin exhibits maximal activity in highly acidic environments.

-

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water or the assay buffer. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.

-

Enzyme Solution:

-

Cathepsin D: Reconstitute purified human cathepsin D in the cathepsin D assay buffer to a desired concentration (e.g., 1 µg/mL). Keep on ice.

-

Pepsin: Prepare a working solution of pepsin in the pepsin assay buffer (e.g., 10 µg/mL). Keep on ice.

-

-

Positive Control: A known active enzyme solution.

-

Negative Control: Assay buffer without the enzyme.

Assay Procedure (96-well plate format)

-

Plate Setup: Add 50 µL of the appropriate assay buffer to each well of a clear, flat-bottom 96-well microplate.

-

Addition of Controls and Test Compounds:

-

Add 10 µL of the negative control (assay buffer) to the respective wells.

-

Add 10 µL of the positive control (active enzyme) to the respective wells.

-

For inhibitor screening, add 10 µL of the test compound at various concentrations to the designated wells.

-

-

Enzyme Addition: Add 20 µL of the diluted enzyme solution (cathepsin D or pepsin) to all wells except the negative control wells.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the enzyme and any inhibitors to interact.

-

Substrate Addition: Prepare the substrate working solution by diluting the stock solution in the appropriate assay buffer to the desired final concentration (e.g., 100 µM). Add 20 µL of the substrate working solution to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 405 nm every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).

-

For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Visualizations

Enzymatic Cleavage of the Substrate

Caption: Enzymatic cleavage of the chromogenic substrate.

Experimental Workflow for Enzyme Activity Assay

Caption: General workflow for an enzyme activity assay.

Simplified Cathepsin D-Mediated Apoptosis Pathway

References

- 1. Biotinylated fluorescent peptide substrates for the sensitive and specific determination of cathepsin D activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Characterization of new fluorogenic substrates for the rapid and sensitive assay of cathepsin E and cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]

Substrate Specificity of H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of the chromogenic peptide H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH. This peptide is a known substrate for the aspartic proteases Cathepsin D and pepsin, making it a valuable tool for studying their enzymatic activity and for the screening of potential inhibitors. This document outlines the enzymatic cleavage, kinetic parameters of similar substrates, detailed experimental protocols, and the relevant biological signaling pathways.

Enzymatic Specificity and Cleavage

The peptide this compound is specifically designed to be cleaved by endopeptidases that recognize and hydrolyze peptide bonds between hydrophobic amino acid residues. The incorporation of a p-nitrophenylalanine (p-nitro-Phe) residue allows for the spectrophotometric monitoring of cleavage, as the hydrolysis of the peptide bond C-terminal to this residue results in a detectable change in absorbance.

Based on the known substrate specificities of Cathepsin D and pepsin, the primary cleavage site within this peptide is predicted to be between the Phenylalanine (Phe) and p-nitrophenylalanine (p-nitro-Phe) residues. Both enzymes preferentially cleave peptide bonds flanked by hydrophobic amino acids.

Quantitative Data Presentation

Table 1: Kinetic Parameters for Cathepsin D with Homologous Substrates

| Substrate Sequence | Enzyme Source | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Phe-Ala-Ala-Phe(NO₂)-Phe-Val-Leu-OM4P | Not Specified | 2.9 | 7.1 | 4.08 x 10⁵ | [1] |

| MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂ | Not Specified | - | - | 1.56 x 10⁴ | [2] |

| Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO₂)-Tyr-Leu-Leu | Not Specified | - | - | 1.3 x 10³ | [3] |

Table 2: Kinetic Parameters for Pepsin with Homologous Substrates

| Substrate Sequence | Enzyme Source | kcat/Km (M⁻¹s⁻¹) | Reference |

| Lys-Pro-Ile-Glu-PheNph-Arg-Leu | Porcine Pepsin | Not Specified | [4] |

| Lys-Pro-Pro-Glu-PheNph-Arg-Leu | Porcine Pepsin | Not Specified | [4] |

| Lys-Pro-Ile-Leu-PheNph-Arg-Leu | Porcine Pepsin | Not Specified | [4] |

| Lys-Pro-Ile-Gln-PheNph-Arg-Leu | Porcine Pepsin | Not Specified | [4] |

| Lys-Pro-Ile-Lys-Phe*Nph-Arg-Leu | Porcine Pepsin | Not Specified | [4] |

Nph represents p-nitrophenylalanine. The asterisk () indicates the predicted cleavage site.

Experimental Protocols

The following are detailed methodologies for performing enzyme assays with Cathepsin D and pepsin using chromogenic substrates like this compound.

Cathepsin D Activity Assay

This protocol is adapted from typical fluorometric or colorimetric assays for Cathepsin D.

Materials:

-

Human recombinant Cathepsin D

-

This compound substrate

-

Assay Buffer: 50 mM Sodium Acetate, pH 3.5

-

Stop Solution: 100 mM Tris-HCl, pH 8.5

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in Assay Buffer.

-

Prepare a working solution of Cathepsin D in Assay Buffer.

-

In a 96-well microplate, add 50 µL of the substrate solution to each well.

-

To initiate the reaction, add 50 µL of the Cathepsin D working solution to each well. For a negative control, add 50 µL of Assay Buffer without the enzyme.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the enzyme activity.

Pepsin Activity Assay

This protocol is a standard method for determining pepsin activity.

Materials:

-

Porcine Pepsin

-

This compound substrate

-

Assay Buffer: 10 mM HCl, pH 2.0

-

Stop Solution: 1 M Tris-HCl, pH 9.0

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in Assay Buffer.

-

Prepare a working solution of Pepsin in ice-cold Assay Buffer.

-

In a 96-well microplate, add 50 µL of the substrate solution to each well.

-

To initiate the reaction, add 50 µL of the Pepsin working solution to each well. For a negative control, add 50 µL of Assay Buffer without the enzyme.

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is directly proportional to the pepsin activity.

Mandatory Visualizations

Signaling Pathways

Cathepsin D Signaling in Apoptosis

Cathepsin D, upon its release from the lysosome into the cytosol, can initiate a cascade of events leading to apoptosis. This process can be either caspase-dependent or independent.

Caption: Cathepsin D-mediated apoptotic signaling pathway.

Pepsinogen Activation and Protein Digestion

Pepsin is secreted as an inactive zymogen, pepsinogen, which undergoes auto-activation in the acidic environment of the stomach to become the active protease, pepsin.

Caption: Activation of pepsinogen and its role in protein digestion.

Experimental Workflow

Enzyme Inhibition Screening Assay

The chromogenic substrate this compound is well-suited for high-throughput screening of potential enzyme inhibitors.

Caption: Workflow for enzyme inhibitor screening assay.

References

Technical Guide: H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH as a Chromogenic Substrate for Cathepsin D

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cathepsin D is a lysosomal aspartic protease ubiquitously expressed in human tissues. It plays a critical role in cellular homeostasis by mediating the degradation of proteins delivered to the lysosome via endocytosis and autophagy. Dysregulation of Cathepsin D activity has been implicated in a variety of pathological conditions, including cancer, neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, and lysosomal storage diseases. Given its significance in cellular physiology and disease, the accurate measurement of Cathepsin D activity is crucial for both basic research and the development of therapeutic interventions.

This technical guide provides an in-depth overview of the chromogenic substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH, its biochemical properties, and its application in the enzymatic characterization of Cathepsin D.

Biochemical Properties and Enzyme Specificity

This compound is a water-soluble polypeptide designed as a specific substrate for Cathepsin D and other aspartic proteases like pepsin and pepsinogen.[1][2] The peptide sequence incorporates a p-nitro-phenylalanine (p-nitro-Phe) residue, which, upon enzymatic cleavage, releases p-nitroaniline. The liberated p-nitroaniline is a chromogenic molecule that can be quantified spectrophotometrically, typically by measuring the absorbance at 405 nm. This allows for a continuous and sensitive assay of enzyme activity.

The specificity of Cathepsin D is directed towards peptide bonds between hydrophobic amino acid residues. The sequence of this substrate is designed to be efficiently recognized and cleaved by Cathepsin D.

Quantitative Data Presentation

Table 1: Kinetic Parameters of Aspartic Protease Substrates

| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (mM-1s-1) |

| This compound | FN-gelatinase | - | - | 105.1 |

| This compound | FN-lamininase | - | - | 123.2 |

| Phe-Ala-Ala-Phe(NO2)-Phe-Val-Leu-OM4P | Cathepsin D | 7.1 | 2.9 | 408 |

Note: The kcat/Km values for FN-gelatinase and FN-lamininase provide an estimation of the substrate's susceptibility to cleavage by aspartic proteases. The data for Phe-Ala-Ala-Phe(NO2)-Phe-Val-Leu-OM4P is included as a reference for a highly efficient Cathepsin D substrate.[4]

Experimental Protocols

Cathepsin D Activity Assay using this compound

This protocol outlines a general procedure for measuring Cathepsin D activity in biological samples using the specified chromogenic substrate.

Materials:

-

Cathepsin D Enzyme: Purified human Cathepsin D or cell/tissue lysates containing Cathepsin D.

-

Substrate: this compound.

-

Assay Buffer: 0.1 M Sodium Acetate, pH 3.5.

-

Stop Solution: 1 M Tris-HCl, pH 8.5.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

-

96-well Microplate: Clear, flat-bottom.

Procedure:

-

Sample Preparation:

-

If using cell or tissue lysates, prepare them in a suitable lysis buffer (e.g., RIPA buffer) and determine the total protein concentration.

-

Dilute the purified enzyme or lysate to the desired concentration in cold assay buffer.

-

-

Assay Setup:

-

Prepare a reaction mixture in each well of the 96-well plate as follows:

-

50 µL of diluted enzyme/lysate.

-

Add assay buffer to a final volume of 90 µL.

-

-

Include appropriate controls:

-

Blank: 90 µL of assay buffer without enzyme.

-

Negative Control: 90 µL of heat-inactivated enzyme/lysate.

-

Inhibitor Control (optional): Pre-incubate the enzyme with a specific Cathepsin D inhibitor (e.g., Pepstatin A) before adding the substrate.

-

-

-

Reaction Initiation:

-

Prepare a stock solution of the substrate this compound in the assay buffer.

-

To start the reaction, add 10 µL of the substrate solution to each well. The final substrate concentration should be optimized based on the Km value (if known) or by empirical testing (typically in the range of 10-100 µM).

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination:

-

Stop the reaction by adding 50 µL of the stop solution to each well.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the rate of substrate hydrolysis using the Beer-Lambert law (ε for p-nitroaniline at 405 nm is approximately 9,900 M-1cm-1).

-

Express the enzyme activity as units/mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

-

Signaling Pathways and Experimental Workflows

Cathepsin D in Apoptosis Signaling

Cathepsin D plays a significant, albeit complex, role in the regulation of apoptosis. Under cellular stress, lysosomal membrane permeabilization can lead to the release of Cathepsin D into the cytosol. Cytosolic Cathepsin D can then participate in the apoptotic cascade through multiple mechanisms.

Caption: Cathepsin D-mediated apoptotic signaling pathway.

Cathepsin D in Neurodegenerative Disease: α-Synuclein Degradation

In neurodegenerative diseases like Parkinson's, the accumulation of misfolded proteins such as α-synuclein is a key pathological feature. Cathepsin D is a major enzyme responsible for the lysosomal degradation of α-synuclein.[5] Impaired Cathepsin D function can lead to the accumulation of toxic α-synuclein aggregates.

Caption: Role of Cathepsin D in α-synuclein degradation.

Experimental Workflow for Inhibitor Screening

The chromogenic substrate this compound is highly suitable for high-throughput screening of potential Cathepsin D inhibitors.

Caption: Workflow for Cathepsin D inhibitor screening assay.

Conclusion

The chromogenic substrate this compound provides a valuable tool for the characterization of Cathepsin D and other aspartic proteases. Its use in a straightforward spectrophotometric assay allows for the determination of enzyme activity and the screening of potential inhibitors. Understanding the role of Cathepsin D in various signaling pathways is critical, and this substrate facilitates the investigation of its enzymatic function in both health and disease. This technical guide serves as a comprehensive resource for researchers employing this substrate in their studies of Cathepsin D.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 90331-82-1 [chemicalbook.com]

- 3. The proteolytic activity and cleavage specificity of fibronectin-gelatinase and fibronectin-lamininase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved cathepsin-D substrate and assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cathepsin D is the main lysosomal enzyme involved in the degradation of alpha-synuclein and generation of its carboxy-terminally truncated species - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Chromogenic Pepsin Substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pepsin, an aspartic endopeptidase, is a primary digestive enzyme in the stomach, responsible for breaking down dietary proteins into smaller peptides. Its activity is typically confined to the highly acidic environment of the stomach. However, under pathological conditions such as laryngopharyngeal reflux (LPR), pepsin can be refluxed into the upper aerodigestive tract, where it can cause significant mucosal injury and inflammation even at higher pH levels.[1][2] The detection and quantification of pepsin activity are therefore crucial for both basic research and the clinical diagnosis and management of reflux-related diseases.[1][3]

This technical guide provides an in-depth overview of the synthetic chromogenic substrate, H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH, a highly specific and sensitive tool for the kinetic analysis of pepsin activity. This substrate was designed based on the known subsite preferences of pepsin, enabling a convenient and accurate assay for researchers and drug development professionals.

Substrate Properties and Mechanism of Action

This compound is a water-soluble oligopeptide specifically designed for the enzymatic assay of pepsin and other aspartic proteases like cathepsin D.[4][5] Its sequence incorporates a key feature for chromogenic detection: a p-nitrophenylalanine (p-nitro-Phe or Nph) residue adjacent to a phenylalanine (Phe) residue at the scissile bond.

The core principle of the assay is based on the enzymatic cleavage of the peptide bond between Phenylalanine and p-nitrophenylalanine. This cleavage by pepsin liberates the C-terminal fragment containing the p-nitrophenylalanine, resulting in a distinct change in the spectral properties of the solution. This change in absorbance, typically monitored at or around 310 nm, is directly proportional to the rate of substrate hydrolysis and thus, the enzymatic activity of pepsin.[6] This method offers a continuous and highly sensitive means to determine kinetic parameters. The substrate is reported to be soluble over a pH range of 2 to 7, facilitating studies on the pH-dependence of pepsin activity.[6]

Quantitative Data: Kinetic Parameters

The efficiency of an enzyme's catalysis on a substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Below is a summary of the reported kinetic parameters for the hydrolysis of this compound by different pepsins.

| Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹/mM⁻¹) | Experimental Conditions |

| Porcine Pepsin | 0.13 ± 0.04 | 94 ± 6 | 815 ± 210 | pH 3.0, 37°C |

| Antarctic Rock Cod (T. bernacchii) Pepsin A1 | 0.057 ± 0.003 | 0.79 ± 0.04 | 13.86 | pH 2.0, 25°C |

| Antarctic Rock Cod (T. bernacchii) Pepsin A2 | 0.045 ± 0.002 | 0.43 ± 0.02 | 9.55 | pH 2.0, 25°C |

Data for Porcine Pepsin sourced from Hoffman et al. (1985).[6] Data for Antarctic Rock Cod Pepsins sourced from Co-Sarno et al. (2009).[7]

Experimental Protocols

General Pepsin Activity Assay using this compound

This protocol outlines the general steps for determining pepsin activity using the specified chromogenic substrate. Researchers should optimize concentrations and incubation times based on their specific experimental setup and enzyme source.

Materials:

-

Purified pepsin or biological sample containing pepsin

-

This compound

-

Assay Buffer: 0.15 M Sodium Citrate Buffer, adjusted to the desired pH (e.g., pH 2.0 - 4.0)

-

Spectrophotometer capable of reading in the UV range (e.g., 310 nm)

-

Temperature-controlled cuvette holder or water bath (e.g., 37°C)

Procedure:

-

Substrate Preparation: Prepare a stock solution of the chromogenic substrate (e.g., 2.0 mM) in a suitable solvent like 0.1 M acetic acid.

-

Enzyme Preparation: Prepare a stock solution of pepsin in a cold, weakly acidic solution (e.g., 10 mM HCl) to maintain stability. Dilute the enzyme stock to the desired working concentration in the assay buffer immediately before use.

-

Assay Setup:

-

In a quartz cuvette, add the assay buffer.

-

Add the substrate solution to the cuvette to achieve the final desired concentration (e.g., 0.2 mM).

-

Pre-incubate the cuvette in the spectrophotometer's temperature-controlled holder at the desired temperature (e.g., 37°C) for several minutes to ensure temperature equilibration.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a small volume of the diluted pepsin solution to the cuvette.

-

Mix thoroughly but gently by inverting the cuvette with a cap or by gentle pipetting.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance at 310 nm over time.

-

Record the absorbance at regular intervals for a defined period (e.g., 5-10 minutes). The rate of change should be linear during the initial phase of the reaction.

-

-

Calculation of Activity:

-

Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient for the cleavage product. The change in absorbance at 310 nm is reported to be between 1700 and 2000 M⁻¹cm⁻¹ per mole of cleaved substrate.[6]

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under specified conditions.

-

Workflow for Pepsin Inhibitor Screening

This substrate is also highly valuable for screening and characterizing pepsin inhibitors, a key activity in drug development.

Procedure:

-

Follow the general assay protocol as described above.

-

Prior to adding the enzyme to the substrate mixture, introduce the potential inhibitor at various concentrations to the cuvette.

-

Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

-

Initiate the reaction by adding the enzyme-inhibitor mixture to the substrate.

-

Monitor the reaction rate as before.

-

Compare the reaction rates in the presence and absence of the inhibitor to determine the percentage of inhibition.

-

To determine the inhibition constant (Ki), the experiment should be repeated with multiple substrate and inhibitor concentrations, and the data analyzed using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots).

Visualizations

Experimental Workflow Diagram

Caption: Workflow for a typical pepsin kinetic assay.

Role in Pathological Signaling Pathways: Laryngopharyngeal Reflux

The clinical relevance of measuring pepsin activity is highlighted by its role in Laryngopharyngeal Reflux (LPR). In LPR, pepsin is refluxed from the stomach into the larynx and pharynx. Here, it can be endocytosed by laryngeal epithelial cells, even at neutral pH, and subsequently cause cellular damage and inflammation.[8] This makes pepsin not just a marker for reflux but an active pathogenic agent.[1][3] Understanding the signaling pathways triggered by pepsin is a critical area for therapeutic intervention.

Recent studies have elucidated a key inflammatory pathway initiated by pepsin in laryngeal epithelial cells. This pathway involves the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome.

The Pepsin-Induced Inflammatory Cascade:

-

Pepsin Exposure: Refluxed pepsin comes into contact with laryngeal epithelial cells.

-

ROS Generation: Pepsin induces intracellular production of ROS.

-

NLRP3 Inflammasome Activation: The increase in ROS activates the NLRP3 inflammasome, a multiprotein complex.

-

Caspase-1 Activation: The activated NLRP3 inflammasome leads to the cleavage and activation of pro-caspase-1 into its active form, caspase-1.

-

IL-1β Maturation and Secretion: Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form, IL-1β, which is then secreted from the cell.

-

Inflammation: Secreted IL-1β recruits immune cells and promotes an inflammatory response, leading to the symptoms and tissue damage characteristic of LPR.[6]

Furthermore, pepsin has been shown to modulate the expression of genes involved in cell proliferation and carcinogenesis, suggesting a role in the progression to more severe pathologies like hypopharyngeal squamous cell carcinomas.[2][8] Therefore, inhibitors of pepsin activity could serve as targeted therapies to prevent or mitigate the inflammatory damage in LPR and potentially reduce the risk of associated neoplastic changes.

Pepsin-Induced Inflammatory Signaling Diagram

Caption: Pepsin-induced inflammatory signaling in LPR.

Conclusion

The chromogenic substrate this compound provides a robust and sensitive tool for the detailed kinetic characterization of pepsin activity. Its utility extends from fundamental enzymology to the high-throughput screening of potential inhibitors for therapeutic development. Given the emerging role of pepsin as a key pathogenic factor in extraesophageal reflux diseases, the ability to accurately quantify its activity is of paramount importance. The insights gained from assays utilizing this substrate can directly inform the development of novel therapeutic strategies aimed at mitigating pepsin-induced inflammation and tissue damage.

References

- 1. Publishers Panel [otolaryngologypl.com]

- 2. Effects of acids, pepsin, bile acids, and trypsin on laryngopharyngeal reflux diseases: physiopathology and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diagnostic utility of salivary pepsin in laryngopharyngeal reflux: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amsbio.com [amsbio.com]

- 5. abmole.com [abmole.com]

- 6. Pepsin-mediated inflammation in laryngopharyngeal reflux via the ROS/NLRP3/IL-1β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and characterization of pepsins A1 and A2 from the Antarctic rock cod Trematomus bernacchii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pepsin promotes laryngopharyngeal neoplasia by modulating signaling pathways to induce cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH for Biochemical Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chromogenic peptide substrate, H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH, for the biochemical analysis of key aspartic proteases. This substrate is particularly useful for studying the enzymatic activity of cathepsin D, pepsin, and its zymogen, pepsinogen. This document details the substrate's physicochemical properties, the principles of its application in enzymatic assays, detailed experimental protocols, and the mechanisms of action of the target enzymes. The inclusion of p-nitrophenylalanine at the scissile bond allows for a continuous and colorimetric monitoring of enzymatic activity, making it a valuable tool for enzyme kinetics, inhibitor screening, and drug discovery.

Introduction

This compound is a synthetic octapeptide designed as a specific substrate for certain aspartic proteases. Its water-soluble nature and the presence of a chromogenic p-nitrophenylalanine (p-nitro-Phe) residue make it an ideal candidate for in vitro biochemical assays. The cleavage of the peptide bond adjacent to the p-nitro-Phe residue by a target protease results in the release of a colored product, which can be quantified spectrophotometrically. This allows for real-time monitoring of enzyme activity and the determination of key kinetic parameters. The primary enzymes that cleave this substrate are cathepsin D and pepsin, both of which play crucial roles in human physiology and pathophysiology.

Cathepsin D is a lysosomal aspartic protease involved in protein degradation, antigen processing, and apoptosis. Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.

Pepsin is a primary digestive enzyme in the stomach, responsible for breaking down dietary proteins into smaller peptides. It is secreted as an inactive zymogen, pepsinogen , which is activated under the acidic conditions of the stomach. Studying the activity of pepsin and the activation of pepsinogen is essential for understanding digestive processes and related pathologies.

Physicochemical Properties of the Substrate

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Full Name | H-Prolyl-Threonyl-Glutamyl-Phenylalanyl-p-nitrophenylalanyl-Arginyl-Leucyl-OH |

| Molecular Formula | C44H63N11O13 |

| Molecular Weight | 954.05 g/mol |

| Appearance | White to off-white solid |

| Solubility | Water |

| Chromogenic Group | p-nitrophenylalanine (p-nitro-Phe) |

Principle of the Chromogenic Assay

The biochemical assay utilizing this compound is based on the enzymatic cleavage of the peptide bond between the Phenylalanine (Phe) and the p-nitrophenylalanine (p-nitro-Phe) residues. Both pepsin and cathepsin D exhibit a strong preference for cleaving peptide bonds between hydrophobic amino acids.[1][2] The presence of the nitro group on the phenylalanine ring alters the spectral properties of the resulting cleavage product. Upon hydrolysis, the p-nitro-Phe containing fragment exhibits a distinct absorbance maximum, which can be monitored over time using a spectrophotometer. The rate of increase in absorbance is directly proportional to the enzymatic activity.

Experimental Protocols

The following are generalized protocols for the use of this compound in biochemical assays. It is important to note that optimal conditions (e.g., pH, temperature, enzyme and substrate concentrations) may vary and should be determined empirically for each specific application.

General Assay for Pepsin or Cathepsin D Activity

This protocol provides a framework for measuring the kinetic activity of pepsin or cathepsin D.

Materials:

-

This compound substrate

-

Purified pepsin or cathepsin D

-

Assay Buffer:

-

For Pepsin: 0.1 M sodium citrate buffer, pH 2.0 - 4.0

-

For Cathepsin D: 0.1 M sodium acetate buffer, pH 3.5 - 5.0

-

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (typically between 300-410 nm for p-nitro-Phe release).

Procedure:

-

Prepare a stock solution of the substrate: Dissolve this compound in the appropriate assay buffer to a concentration of 10 mM.

-

Prepare working solutions of the substrate: Dilute the stock solution with the assay buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 µM).

-

Prepare the enzyme solution: Dilute the purified enzyme in the assay buffer to a working concentration. The optimal concentration should be determined to ensure a linear rate of product formation over the desired time course.

-

Set up the assay in a 96-well plate:

-

Add 50 µL of each substrate working solution to triplicate wells.

-

Add 50 µL of assay buffer to control wells (substrate blank).

-

-

Pre-incubate the plate: Equilibrate the plate to the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction: Add 50 µL of the enzyme solution to all wells (except the blank wells, to which 50 µL of assay buffer is added).

-

Monitor the reaction: Immediately place the microplate in the reader and measure the absorbance at the predetermined wavelength at regular intervals (e.g., every 30 seconds for 15-30 minutes).

-

Data Analysis:

-

Subtract the absorbance of the blank from the sample wells.

-

Plot the absorbance versus time to determine the initial reaction velocity (V₀).

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Pepsinogen Activation Assay

This protocol is designed to study the auto-activation of pepsinogen to pepsin under acidic conditions.

Materials:

-

This compound substrate

-

Purified pepsinogen

-

Activation Buffer: 0.1 M HCl, pH 2.0

-

Assay Buffer: 0.1 M sodium citrate buffer, pH 3.0

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of pepsinogen: Dissolve pepsinogen in a neutral buffer (e.g., 20 mM Tris-HCl, pH 7.5) to a concentration of 1 mg/mL.

-

Initiate activation: Dilute the pepsinogen stock solution into the Activation Buffer to a final concentration that allows for a measurable rate of activation.

-

Monitor activation over time: At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), take an aliquot of the activation mixture and add it to the Assay Buffer containing the chromogenic substrate (at a fixed, saturating concentration).

-

Measure pepsin activity: Immediately measure the rate of substrate cleavage as described in the general assay protocol (Section 4.1).

-

Data Analysis: Plot the measured pepsin activity (rate of absorbance change) against the activation time to determine the kinetics of pepsinogen activation.

Data Presentation

While specific kinetic parameters for this compound are not extensively reported in publicly available literature, the following table provides a template for presenting such data once determined experimentally. Researchers are encouraged to perform their own kinetic analyses to establish these values for their specific assay conditions.

| Enzyme | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |

| Pepsin | [Data] | [Data] | [Data] | [Data] | 2.0 - 4.0 |

| Cathepsin D | [Data] | [Data] | [Data] | [Data] | 3.5 - 5.0 |

Applications in Drug Discovery

The chromogenic substrate this compound is a valuable tool for high-throughput screening (HTS) of potential inhibitors of pepsin and cathepsin D. The simplicity and continuous nature of the assay make it well-suited for automated platforms.

Inhibitor Screening Protocol:

-

Perform the general enzyme assay as described in Section 4.1.

-

In separate wells, pre-incubate the enzyme with various concentrations of a test inhibitor for a defined period (e.g., 15-30 minutes) before adding the substrate.

-

Measure the reaction velocity in the presence of the inhibitor.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a versatile and effective chromogenic substrate for the continuous monitoring of pepsin and cathepsin D activity. Its use in biochemical assays provides a reliable method for determining enzyme kinetics, studying zymogen activation, and screening for potential inhibitors. The protocols and principles outlined in this technical guide offer a solid foundation for researchers and drug development professionals to incorporate this valuable tool into their studies of aspartic proteases. Further experimental work is encouraged to establish specific kinetic parameters for this substrate under various conditions, which will enhance its utility in the scientific community.

References

The Role of H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH in Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH is a valuable tool in drug discovery and development, primarily serving as a chromogenic substrate for the aspartic proteases cathepsin D and pepsin. This technical guide provides an in-depth overview of its biochemical properties, applications in enzymatic assays, and its relevance in the context of therapeutic areas such as oncology and neurodegenerative diseases. Detailed experimental protocols for its use and synthesis are provided, alongside a summary of relevant quantitative data and visualizations of key signaling pathways.

Introduction

This compound is a water-soluble, seven-amino-acid peptide with the chemical formula C₄₄H₆₃N₁₁O₁₃ and a molecular weight of approximately 954.04 g/mol [1]. Its key feature is the inclusion of a p-nitrophenylalanine (p-nitro-Phe) residue, which upon enzymatic cleavage, releases a chromogenic product that can be quantified spectrophotometrically. This property makes it a useful substrate for monitoring the activity of proteases that recognize and cleave its specific amino acid sequence. This peptide is known to be a substrate for cathepsin D, pepsin, and pepsinogen[1][2].

The enzymes that cleave this peptide, cathepsin D and pepsin, are implicated in various physiological and pathological processes. Cathepsin D is a lysosomal aspartic protease involved in protein degradation, apoptosis, and the processing of amyloid precursor protein (APP), making it a target of interest in cancer and Alzheimer's disease research[3][4][5][6][7][8]. Pepsin, a primary digestive enzyme, has also been linked to certain pathologies, including laryngopharyngeal reflux and cancer progression, through the activation of specific signaling pathways[6]. The ability to assay the activity of these enzymes is crucial for the screening and characterization of potential inhibitors in drug development programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | L-Prolyl-L-threonyl-L-glutamyl-L-phenylalanyl-L-(4-nitrophenylalanyl)-L-arginyl-L-leucine | |

| Molecular Formula | C₄₄H₆₃N₁₁O₁₃ | [1] |

| Molecular Weight | 954.04 g/mol | [1] |

| CAS Number | 90331-82-1 | |

| Appearance | White to off-white powder | |

| Solubility | Water soluble | [2] |

Biological Activity and Mechanism of Action

This compound acts as a substrate for the endopeptidases cathepsin D and pepsin. The cleavage of the peptide bond adjacent to the p-nitrophenylalanine residue by these enzymes results in the release of p-nitroaniline, a yellow-colored compound that can be detected by measuring the absorbance at approximately 405 nm. The rate of color development is directly proportional to the enzymatic activity.

Cathepsin D

Cathepsin D is a lysosomal aspartic protease ubiquitously expressed in human tissues. It plays a critical role in protein turnover and degradation within the lysosome. However, its dysregulation is associated with several diseases.

-

Cancer: Increased expression and secretion of cathepsin D have been linked to tumor progression, metastasis, and angiogenesis in various cancers, including breast cancer. It is thought to promote cancer cell proliferation and invasion.

-

Neurodegenerative Diseases: Cathepsin D is involved in the processing of amyloid precursor protein (APP), the precursor to the amyloid-β (Aβ) peptide that forms plaques in Alzheimer's disease. Dysfunctional cathepsin D activity may contribute to the accumulation of Aβ[4][5][6][7]. It is also implicated in other neurodegenerative conditions like Parkinson's disease[8].

-

Apoptosis: Cathepsin D can be released from the lysosome into the cytoplasm under cellular stress, where it can initiate a caspase-independent apoptotic pathway.

Pepsin

Pepsin is a primary digestive enzyme in the stomach, responsible for breaking down proteins into smaller peptides. While its primary role is in digestion, ectopic pepsin activity in the laryngopharynx due to reflux is associated with inflammation and an increased risk of cancer. Studies have shown that pepsin can activate pro-inflammatory signaling pathways, such as NF-κB, leading to increased cell proliferation.

Quantitative Data

Experimental Protocols

Enzymatic Assay for Cathepsin D Activity

This protocol provides a general framework for determining cathepsin D activity using a chromogenic substrate like this compound.

Materials:

-

Recombinant human cathepsin D

-

This compound substrate

-

Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, pH 3.5

-

Stop Solution: 1 M Tris-HCl, pH 8.5

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of the substrate in the Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point of 100 µM is recommended.

-

Prepare serial dilutions of recombinant cathepsin D in the Assay Buffer.

-

In a 96-well plate, add 50 µL of the diluted cathepsin D solutions to each well. Include a blank control with 50 µL of Assay Buffer only.

-

To initiate the reaction, add 50 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of the Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Plot the absorbance values against the enzyme concentration to determine the enzymatic activity.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for the synthesis of the peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Phe(4-NO₂)-OH, Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Diethyl ether

-

HPLC system for purification

Procedure:

-

Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound leucine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Pre-activate the next Fmoc-amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it in DMF with HBTU and DIPEA for a few minutes. b. Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours. c. Monitor the coupling reaction using a ninhydrin test. d. Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Phe(4-NO₂)-OH, Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Pro-OH.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection of Side Chains: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Visualization of Signaling Pathways and Workflows

Cathepsin D-Mediated Apoptosis Signaling Pathway

Caption: Cathepsin D release from the lysosome can trigger apoptosis.

Pepsin-Induced Pro-inflammatory Signaling

Caption: Pepsin can activate the NF-κB pathway, promoting cell proliferation.

Experimental Workflow for Enzymatic Assay

Caption: General workflow for a chromogenic enzyme assay.

Applications in Drug Development

The primary application of this compound in drug development is as a tool for high-throughput screening (HTS) of potential inhibitors of cathepsin D and pepsin.

-

Inhibitor Screening: The chromogenic nature of the assay allows for rapid and sensitive detection of enzyme activity in a multi-well plate format, making it suitable for screening large compound libraries. A decrease in the rate of color formation in the presence of a test compound indicates inhibition of the target enzyme.

-

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, this substrate can be used to determine the potency (e.g., IC₅₀ values) of a series of related compounds, helping to guide the optimization of lead candidates.

-

Diagnostic Research: Given the association of cathepsin D and pepsin with certain diseases, assays utilizing this substrate could potentially be adapted for diagnostic or prognostic purposes to measure enzyme levels in biological samples.

Conclusion

This compound is a specialized peptide that serves as a valuable research tool for studying the activity of cathepsin D and pepsin. Its application in chromogenic assays facilitates the discovery and characterization of inhibitors for these therapeutically relevant proteases. While specific kinetic data for this peptide is not widely published, the provided protocols and background information offer a solid foundation for its integration into drug discovery programs targeting diseases where these enzymes play a pivotal role. Further research to fully characterize its enzymatic kinetics would be beneficial to the scientific community.

References

- 1. EP1046650A1 - PEPTIDES, METHOD FOR ASSAYING HUMAN PEPSINOGEN II or HUMAN PEPSIN II, AND ASSAYING KIT - Google Patents [patents.google.com]

- 2. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Frontiers | Autophagy-lysosomal pathway impairment and cathepsin dysregulation in Alzheimer’s disease [frontiersin.org]

- 5. Lysosomal cathepsin D is upregulated in Alzheimer's disease neocortex and may be a marker for neurofibrillary degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cathepsin D from Alzheimer's-diseased and normal brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cathepsin D Variants Associated With Neurodegenerative Diseases Show Dysregulated Functionality and Modified α-Synuclein Degradation Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cathepsin D assay to verify the retention of lysosomal content [protocols.io]

- 10. Cathepsin substrates as cleavable peptide linkers in bioconjugates, selected from a fluorescence quench combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Properties and Applications of the Chromogenic Peptide Substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biochemical properties of the synthetic peptide, H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH. This peptide serves as a valuable tool in protease research, primarily as a chromogenic substrate for aspartic proteases such as pepsin and cathepsin D. This document details its physicochemical characteristics, provides protocols for its synthesis, purification, and use in enzymatic assays, and explores its application in studying relevant biological signaling pathways.

Core Physical and Chemical Properties

The peptide this compound is a well-characterized heptapeptide containing a p-nitro-phenylalanine residue, which confers its chromogenic properties. Upon enzymatic cleavage at the peptide bond C-terminal to the p-nitro-phenylalanine, a detectable change in absorbance occurs, allowing for the continuous monitoring of enzyme activity.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₄H₆₃N₁₁O₁₃ | [1] |

| Molecular Weight | 954.05 g/mol | [1] |

| CAS Number | 90331-82-1 | [1] |

| Sequence | Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu | |

| Appearance | White to off-white powder | |

| Solubility | Water-soluble | [2] |

| Purity (Typical) | ≥95% (as determined by HPLC) | |

| Storage | Store at -20°C for long-term stability. |

Stability Profile:

While specific quantitative stability data is limited in publicly available literature, general guidelines for similar chromogenic peptide substrates suggest that they are stable for months when stored as a dry powder at -20°C. In aqueous solutions, stability is dependent on pH and temperature. It is recommended to prepare fresh solutions for optimal performance or store aliquots at -20°C for short periods. Peptide bonds can undergo hydrolysis in highly acidic or basic conditions, and repeated freeze-thaw cycles should be avoided.[3][4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[5][6][7]

Materials:

-

Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-p-nitro-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Diethyl ether

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

-

First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Leu-OH) to the resin using a coupling reagent and a base in DMF. Allow the reaction to proceed for 2-4 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using 20% piperidine in DMF.

-

Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids (Arg(Pbf), p-nitro-Phe, Phe, Glu(OtBu), Thr(tBu), Pro) following the same coupling and deprotection steps.

-

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold diethyl ether to remove scavengers and residual cleavage cocktail.

-

Drying: Dry the crude peptide under vacuum.

HPLC Purification

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9][10][11]

Materials:

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% acetonitrile with 0.1% TFA

-

Lyophilizer

Methodology:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Chromatography: Inject the dissolved peptide onto the C18 column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min for an analytical column or scaled up accordingly for a preparative column.

-

Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Pepsin Activity Assay

This protocol is a general guideline for a continuous spectrophotometric assay of pepsin activity.[12][13][14]

Materials:

-

This compound substrate

-

Porcine pepsin

-

Assay Buffer: 0.1 M sodium citrate, pH 2.0

-

Spectrophotometer capable of reading at 310 nm

Methodology:

-

Substrate Solution: Prepare a stock solution of the peptide substrate in the Assay Buffer. The final concentration in the assay should be optimized (typically around the Km value).

-

Enzyme Solution: Prepare a stock solution of pepsin in 0.01 N HCl. Dilute the enzyme in the Assay Buffer to the desired final concentration just before use.

-

Assay Procedure: a. Pipette the Assay Buffer and the substrate solution into a cuvette. b. Equilibrate the cuvette to the desired temperature (e.g., 37°C). c. Initiate the reaction by adding the pepsin solution and mix quickly. d. Immediately start monitoring the increase in absorbance at 310 nm over time.

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for the cleavage product is required for converting the rate of change in absorbance to the rate of product formation.

Kinetic Parameters for Pepsin:

| Parameter | Value | Conditions | Reference |

| kcat | 94 ± 6 s⁻¹ | pH 3.0, 37°C | |

| Km | 0.13 ± 0.04 mM | pH 3.0, 37°C | |

| kcat/Km | 815 ± 210 s⁻¹mM⁻¹ | pH 3.0, 37°C |

Cathepsin D Activity Assay

A similar chromogenic assay can be adapted for measuring cathepsin D activity.[15][16][17]

Materials:

-

This compound substrate

-

Human liver or recombinant cathepsin D

-

Assay Buffer: 0.1 M sodium acetate, pH 4.0

-

Spectrophotometer capable of reading at 310 nm

Methodology:

-

Substrate and Enzyme Preparation: Prepare stock solutions of the substrate and cathepsin D in the Assay Buffer as described for the pepsin assay.

-

Assay Procedure: Follow the same procedure as for the pepsin assay, but using the cathepsin D and the appropriate assay buffer and pH.

-

Data Analysis: Calculate the initial reaction rates as described for the pepsin assay.

Biological Significance and Signaling Pathways

This compound is a tool to quantify the activity of proteases like pepsin and cathepsin D, which are implicated in various physiological and pathological processes.

Pepsin and Gastroesophageal Reflux Disease (GERD)

Pepsin is a key aggressive factor in GERD. Its presence in the esophagus and airways can lead to mucosal damage. Pepsin can modulate intracellular signaling pathways, including NF-κB, TRAIL, and NOTCH, which are involved in cell proliferation, differentiation, and apoptosis.[18][19][20][21] This can contribute to the pathogenesis of conditions like Barrett's esophagus and laryngopharyngeal carcinoma.

Cathepsin D in Cancer and Apoptosis

Cathepsin D is a lysosomal aspartic protease that is overexpressed in several types of cancer and is associated with tumor progression and metastasis. Secreted pro-cathepsin D can activate the MAPK signaling pathway, leading to increased tumor growth and invasion.[22] Cathepsin D is also involved in the induction of apoptosis through both intrinsic and extrinsic pathways, for instance, by cleaving Bid to tBid, which in turn activates the mitochondrial apoptotic cascade.[23][24]

References

- 1. This compound - Bachem AG [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. One-step purification of a recombinant protein from a whole cell extract by reversed-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. HPLC Purification of Peptides [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 13. Comparative studies of three methods for measuring pepsin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Simple Validated Method for the Estimation of Pepsin Activity in Microtiter Array for the INFOGEST Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploration of subsite binding specificity of human cathepsin D through kinetics and rule-based molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploration of subsite binding specificity of human cathepsin D through kinetics and rule-based molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pepsin promotes laryngopharyngeal neoplasia by modulating signaling pathways to induce cell proliferation | PLOS One [journals.plos.org]

- 19. frontiersin.org [frontiersin.org]

- 20. Pathogenesis of pepsin-induced gastroesophageal reflux disease with advanced diagnostic tools and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]

- 22. CATHEPSIN D – MANY FUNCTIONS OF ONE ASPARTIC PROTEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Yeast as a tool to explore cathepsin D function [microbialcell.com]

- 24. Cathepsin D overexpressed by cancer cells can enhance apoptosis-dependent chemo-sensitivity independently of its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chromogenic Substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of the chromogenic peptide substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH in enzymatic assays. This substrate is particularly useful for detecting the activity of proteases such as cathepsin D, pepsin, and pepsinogen.[1] The assay principle is based on the enzymatic cleavage of the peptide bond C-terminal to the p-nitroaniline (pNA) moiety, which results in the release of the yellow-colored pNA molecule. The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the enzyme activity.

Principle of the Assay

The enzymatic activity is determined by the hydrolysis of the chromogenic substrate, this compound, by a specific protease. The protease cleaves the peptide chain, releasing p-nitroaniline (pNA). This released pNA has a distinct yellow color and can be quantified by measuring the absorbance of light at 405 nm. The rate of the increase in absorbance is directly proportional to the enzymatic activity in the sample. This allows for the quantitative determination of enzyme activity or the screening of potential inhibitors.

Application 1: Cathepsin D/Pepsin Activity Assay

This protocol outlines the use of this compound for measuring the activity of cathepsin D or pepsin.

Quantitative Data Summary

| Parameter | Cathepsin D Assay | Pepsin Assay |

| Enzyme | Cathepsin D | Pepsin / Pepsinogen |

| Substrate | This compound | This compound |

| Assay Buffer | 50 mM Sodium Acetate, pH 3.5 | 20 mM HCl, pH ~1.7 |

| Substrate Concentration | 0.1 - 1 mM | 0.1 - 1 mM |

| Enzyme Concentration | To be determined empirically | To be determined empirically |

| Incubation Temperature | 37°C | 37°C |

| Incubation Time | 10 - 60 minutes | 10 - 60 minutes |

| Wavelength | 405 nm | 405 nm |

| Stop Solution | 1 M Tris-HCl, pH 9.0 | 1 M Tris-HCl, pH 9.0 |

Experimental Protocol

1. Reagent Preparation:

- Assay Buffer: Prepare the appropriate assay buffer for the enzyme being tested (see table above).

- Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO and then dilute with the assay buffer to the desired final concentration.

- Enzyme Solution: Prepare a stock solution of the enzyme (Cathepsin D or Pepsin) in the assay buffer. The optimal concentration should be determined experimentally to ensure the reaction rate is within the linear range of the spectrophotometer.

- Stop Solution: Prepare a 1 M Tris-HCl solution and adjust the pH to 9.0.

2. Assay Procedure (96-well plate format):

- Add 50 µL of the appropriate assay buffer to each well.

- Add 20 µL of the enzyme solution or sample to be tested to each well. For a blank control, add 20 µL of assay buffer instead of the enzyme.

- Pre-incubate the plate at 37°C for 5 minutes.

- Initiate the reaction by adding 30 µL of the pre-warmed substrate solution to each well.

- Incubate the plate at 37°C for a fixed time (e.g., 30 minutes).

- Stop the reaction by adding 100 µL of the stop solution to each well.

- Measure the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

- Subtract the absorbance of the blank control from the absorbance of the samples.

- The enzyme activity can be calculated using the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 405 nm).

Alternative Application: Plasma Kallikrein Activity Assay

While this compound is a substrate for cathepsin D and pepsin, its structural similarity to other chromogenic substrates used for serine proteases suggests a potential, though unverified, application in a plasma kallikrein assay. Plasma kallikrein is a serine protease involved in the kallikrein-kinin system, which regulates inflammation, blood pressure, and coagulation.[2] A more commonly used and validated substrate for plasma kallikrein is H-D-Pro-Phe-Arg-pNA (often referred to as S-2302).[2] The following protocol is for a typical plasma kallikrein assay using a chromogenic substrate.

Quantitative Data Summary for Plasma Kallikrein Assay

| Parameter | Value |

| Enzyme | Plasma Kallikrein |

| Substrate | H-D-Pro-Phe-Arg-pNA (S-2302) |

| Assay Buffer | 0.05 M Tris-HCl, 0.15 M NaCl, pH 7.8 |

| Substrate Concentration | 0.5 - 2 mM |

| Plasma Dilution | 1:10 to 1:100 in assay buffer |

| Incubation Temperature | 37°C |

| Incubation Time | 5 - 15 minutes |

| Wavelength | 405 nm |

| Stop Solution | 20% Acetic Acid |

Experimental Protocol for Plasma Kallikrein

1. Reagent Preparation:

- Assay Buffer: Prepare a 0.05 M Tris-HCl buffer containing 0.15 M NaCl and adjust the pH to 7.8.

- Substrate Stock Solution: Dissolve the chromogenic substrate (e.g., S-2302) in distilled water to a concentration of 2 mM.

- Plasma Sample: Collect blood in citrate tubes and centrifuge to obtain plasma. Dilute the plasma sample with the assay buffer.

- Stop Solution: Prepare a 20% acetic acid solution.

2. Assay Procedure (Cuvette-based):

- Pipette 800 µL of the assay buffer into a cuvette.

- Add 100 µL of the diluted plasma sample.

- Pre-incubate the mixture at 37°C for 3-5 minutes.

- Initiate the reaction by adding 100 µL of the pre-warmed substrate solution.

- Incubate at 37°C for a fixed time (e.g., 10 minutes).

- Stop the reaction by adding 200 µL of 20% acetic acid.

- Measure the absorbance at 405 nm against a blank prepared by adding the reagents in reverse order without incubation.[3][4]

3. Data Analysis:

- The plasma kallikrein-like activity can be calculated from the change in absorbance over time, using the molar extinction coefficient of pNA.

Visualizations

Caption: Enzymatic cleavage of the chromogenic substrate.

Caption: General experimental workflow for the chromogenic assay.

References

Application Notes and Protocols for the In Vitro Use of H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic octapeptide, H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH, is a valuable tool for the in vitro study of aspartic proteases. This chromogenic substrate is specifically designed for the sensitive and continuous assay of enzymes such as cathepsin D, pepsin, and the zymogen pepsinogen. The peptide incorporates a p-nitrophenylalanine (p-nitro-Phe) residue, which upon enzymatic cleavage, leads to a detectable change in absorbance, allowing for the quantification of enzyme activity. These application notes provide detailed protocols for the use of this substrate in various in vitro assays, along with relevant quantitative data and pathway diagrams to support experimental design and data interpretation.

Principle of the Assay